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molecular formula C10H13NO3 B1380305 Ethyl 2-(2-methoxypyridin-4-yl)acetate CAS No. 847375-45-5

Ethyl 2-(2-methoxypyridin-4-yl)acetate

Cat. No. B1380305
M. Wt: 195.21 g/mol
InChI Key: LYURBJRKWAWIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345713B2

Procedure details

Combined 4-bromo-2-methoxypyridine (654 μl, 5.32 mmol), (2-ethoxy-2-oxoethyl)zinc(II) bromide (5850 μl, 5.85 mmol), and Pd(PPh3)4 catalyst (615 mg, 0.532 mmol) in THF (15.2 mL) and heated to 120° C. in a microwave for 5 minutes. The reaction was filtered through a course glass frit, concentrated to an oil and purified via flash chromatography (100 g silica gel using a 5% to 50% EtOAc in heptane gradient). The appropriate fractions were combined and concentrated to acquire ethyl 2-(2-methoxypyridin-4-yl)acetate (400 mg, 38.5% yield) as a colorless oil. MS m/z [M+H]+ 196.1.
Quantity
654 μL
Type
reactant
Reaction Step One
Quantity
5850 μL
Type
reactant
Reaction Step One
Quantity
615 mg
Type
catalyst
Reaction Step One
Name
Quantity
15.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([O:8][CH3:9])[CH:3]=1.[Br-].[CH2:11]([O:13][C:14](=[O:17])[CH2:15][Zn+])[CH3:12]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1COCC1>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([CH2:15][C:14]([O:13][CH2:11][CH3:12])=[O:17])[CH:7]=[CH:6][N:5]=1 |f:1.2,^1:21,23,42,61|

Inputs

Step One
Name
Quantity
654 μL
Type
reactant
Smiles
BrC1=CC(=NC=C1)OC
Name
Quantity
5850 μL
Type
reactant
Smiles
[Br-].C(C)OC(C[Zn+])=O
Name
Quantity
615 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
15.2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a course glass frit
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography (100 g silica gel using a 5% to 50% EtOAc in heptane gradient)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=CC(=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 38.5%
YIELD: CALCULATEDPERCENTYIELD 38.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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